(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone
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Overview
Description
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone: is a synthetic organic compound characterized by its unique chemical structure, which includes a chloropyridine moiety, a piperidine ring, and a cyclopropyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone typically involves multiple steps:
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Formation of the Chloropyridine Intermediate: : The initial step involves the chlorination of pyridine to form 5-chloropyridine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
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Coupling with Piperidine: : The chloropyridine intermediate is then reacted with piperidine in the presence of a base, such as potassium carbonate, to form the (5-chloropyridin-2-yl)oxy)piperidine intermediate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
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Cyclopropylation: : The final step involves the introduction of the cyclopropyl group. This can be achieved through a cyclopropanation reaction using a cyclopropyl halide (e.g., cyclopropyl bromide) in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
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Reduction: : Reduction reactions can target the chloropyridine moiety, potentially converting it to a more reactive amine group.
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Substitution: : The chloropyridine group is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium methoxide, sodium thiolate, or primary amines under basic conditions.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Aminated derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as neurological disorders or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it a valuable intermediate in the synthesis of various high-value products.
Mechanism of Action
The mechanism of action of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The chloropyridine moiety can enhance binding affinity to certain biological targets, while the piperidine ring can modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione
- (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone
- (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)propylamine
Uniqueness
Compared to similar compounds, (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity, biological activity, and overall chemical behavior, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-cyclopropylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-11-3-4-13(16-9-11)19-12-5-7-17(8-6-12)14(18)10-1-2-10/h3-4,9-10,12H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYASECGSMAPNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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